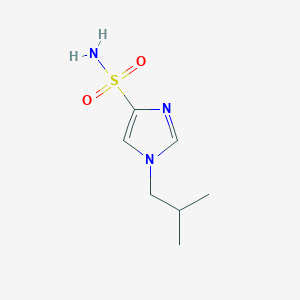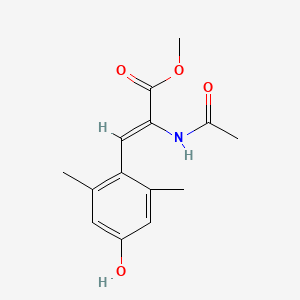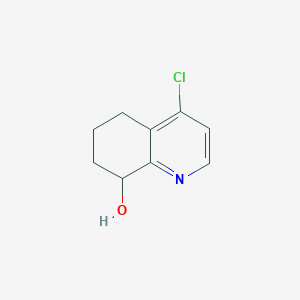
5,7-Dibromo-4-nitro-1H-indazole
Übersicht
Beschreibung
5,7-Dibromo-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3Br2N3O2 . It is a derivative of indazole, a heterocyclic compound that is a part of many biologically active molecules .
Synthesis Analysis
The synthesis of indazoles, including 5,7-Dibromo-4-nitro-1H-indazole, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5,7-Dibromo-4-nitro-1H-indazole can be analyzed using various spectroscopic techniques. For instance, NMR, FTIR, Raman, UV-Vis, and MS (GC) spectra can provide valuable information about its structure .Safety and Hazards
Wirkmechanismus
Target of Action
5,7-Dibromo-4-nitro-1H-indazole is a type of indazole, a heterocyclic compound . Indazoles have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling, growth, and proliferation.
Mode of Action
It is known that indazoles can interact with their targets (such as the kinases mentioned above) and cause changes in their activity . This can lead to alterations in cell signaling pathways, potentially influencing cell growth and proliferation.
Biochemical Pathways
The biochemical pathways affected by 5,7-Dibromo-4-nitro-1H-indazole are likely to be those involving the kinases it targets . These could include pathways related to cell growth, proliferation, and apoptosis. The downstream effects of these changes could potentially include altered cell behavior and responses to external stimuli.
Result of Action
The molecular and cellular effects of 5,7-Dibromo-4-nitro-1H-indazole’s action would depend on its specific interactions with its targets and the subsequent changes in cellular pathways . Potential effects could include altered cell growth and proliferation, changes in cell signaling, and potentially, cell death.
Eigenschaften
IUPAC Name |
5,7-dibromo-4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O2/c8-4-1-5(9)7(12(13)14)3-2-10-11-6(3)4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQPGALMQJANNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=C1Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1430292.png)


![10-(4-Methoxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; methanol](/img/structure/B1430296.png)

![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)


![[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide](/img/structure/B1430306.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1430307.png)

